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molecular formula C6H9NO2 B8767852 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE

2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE

Cat. No. B8767852
M. Wt: 127.14 g/mol
InChI Key: ACXTWBMTKJWKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678810B2

Procedure details

A 1.02M solution of diisobutylalminium hydride in toluene (16 ml) was added dropwise to a solution of methyl(2-oxopyrrolidin-1-yl)acetate (1.01 g) in toluene (10 ml) at −78° C., and the mixture was stirred for 1 hour. The reaction solution was quenched with methanol at −78° C., then diluted with a 1N aqueous solution of hydrochloric acid, and allowed to warm to room temperature with stirring. The reaction solution was filtered through celite and then the filtrate was dried up. The residue was purified by silica gel column chromatography (chloroform:methanol=95:5→90:10) to yield 2-oxopyrrolidin-1-yl-acetaldehyde (120 mg) as a colorless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].C[O:3][C:4](=O)[CH2:5][N:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11]>C1(C)C=CC=CC=1>[O:11]=[C:7]1[CH2:8][CH2:9][CH2:10][N:6]1[CH2:5][CH:4]=[O:3]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
1.01 g
Type
reactant
Smiles
COC(CN1C(CCC1)=O)=O
Name
Quantity
16 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched with methanol at −78° C.
ADDITION
Type
ADDITION
Details
diluted with a 1N aqueous solution of hydrochloric acid
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was dried up
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:methanol=95:5→90:10)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1N(CCC1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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